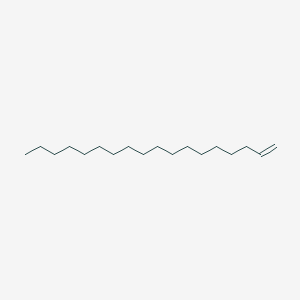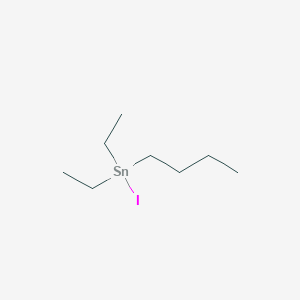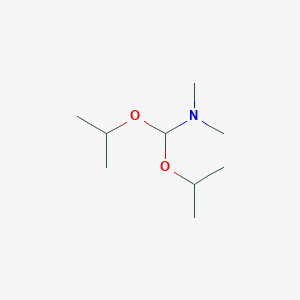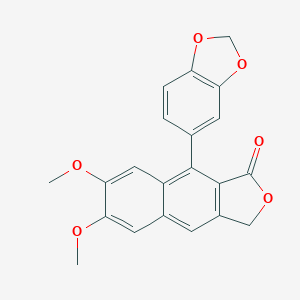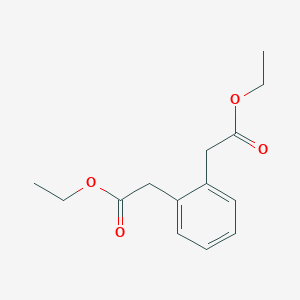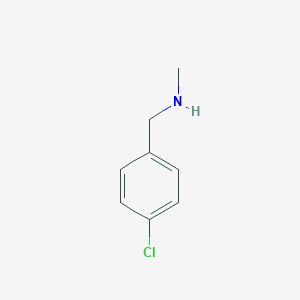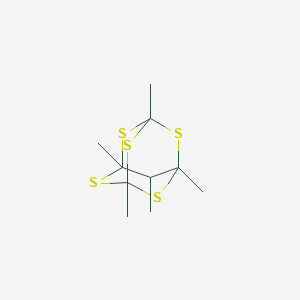
2,4,6,8,9-Pentathiaadamantane, 1,3,5,7,10-pentamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6,8,9-Pentathiaadamantane, 1,3,5,7,10-pentamethyl- is a sulfur-containing compound that is widely used in scientific research. This compound is also known as PTA and has several unique properties that make it an important tool for studying various biochemical and physiological processes in the laboratory.
Mecanismo De Acción
The mechanism of action of PTA is not fully understood, but it is believed to involve the interaction of the sulfur atoms in the molecule with various biological molecules. PTA has been shown to interact with proteins, lipids, and nucleic acids, and its unique structure allows it to bind to these molecules in a specific and selective manner.
Efectos Bioquímicos Y Fisiológicos
PTA has several biochemical and physiological effects that make it an important tool for studying various biological processes. PTA has been shown to affect the activity of enzymes, the structure of membranes, and the function of ion channels. These effects can be used to study various biological processes, including cell signaling, metabolism, and membrane transport.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PTA is its unique fluorescence emission spectrum, which allows it to be used in a variety of different assays for detecting and analyzing various biological molecules. PTA is also relatively easy to synthesize and is stable under a wide range of conditions. However, there are also some limitations to using PTA in the laboratory. PTA can be toxic at high concentrations, and its interaction with biological molecules can be affected by factors such as pH and temperature.
Direcciones Futuras
There are several future directions for research involving PTA. One area of research is the development of new methods for synthesizing PTA and related compounds. Another area of research is the development of new assays and techniques for using PTA to study various biological processes. Finally, there is a need to better understand the mechanism of action of PTA and its effects on various biological molecules.
Métodos De Síntesis
PTA can be synthesized through a multi-step process involving the reaction of several different chemicals. One common method involves the reaction of 1,3,5,7-tetramethyladamantane with sulfur, followed by a series of chemical reactions to produce PTA. This synthesis method has been well-established and is widely used in the laboratory.
Aplicaciones Científicas De Investigación
PTA has several important applications in scientific research. One of the primary uses of PTA is as a fluorescent probe for detecting and studying biological molecules. PTA has a unique fluorescence emission spectrum that allows it to be used in a variety of different assays for detecting and analyzing various biological molecules.
Propiedades
Número CAS |
17443-93-5 |
|---|---|
Nombre del producto |
2,4,6,8,9-Pentathiaadamantane, 1,3,5,7,10-pentamethyl- |
Fórmula molecular |
C10H16S5 |
Peso molecular |
296.6 g/mol |
Nombre IUPAC |
1,3,5,7,10-pentamethyl-2,4,6,8,9-pentathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C10H16S5/c1-6-7(2)11-9(4)13-8(6,3)14-10(5,12-7)15-9/h6H,1-5H3 |
Clave InChI |
CEEKRBRLZKVJES-UHFFFAOYSA-N |
SMILES |
CC1C2(SC3(SC1(SC(S2)(S3)C)C)C)C |
SMILES canónico |
CC1C2(SC3(SC1(SC(S2)(S3)C)C)C)C |
Sinónimos |
1,3,5,7,10-Pentamethyl-2,4,6,8,9-pentathiaadamantane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol](/img/structure/B91524.png)

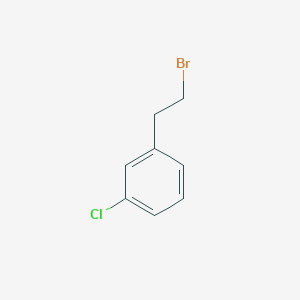
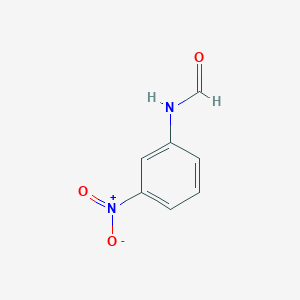
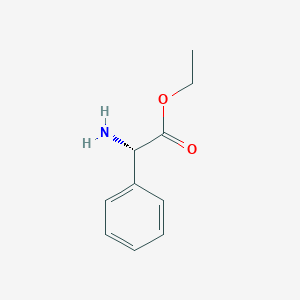
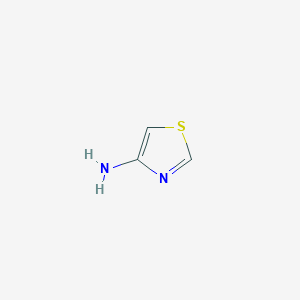
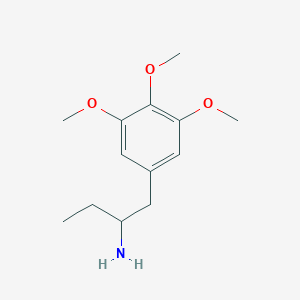
![1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone](/img/structure/B91538.png)
